Cas no 5464-86-8 (2,2-diphenylpropane-1,3-diol)

2,2-Diphenylpropane-1,3-diol is a diol compound featuring a central propane backbone substituted with two phenyl groups at the 2-position and hydroxyl groups at the 1- and 3-positions. This structure imparts rigidity and aromatic character, making it useful as a monomer or intermediate in polymer synthesis, particularly for high-performance resins and specialty coatings. Its symmetrical design enhances thermal stability and compatibility with aromatic systems. The primary hydroxyl groups offer reactivity for further functionalization, such as esterification or etherification, enabling tailored material properties. The compound’s balanced hydrophobicity and polarity also make it suitable for applications requiring controlled solubility or adhesion promotion.
2,2-diphenylpropane-1,3-diol structure
2,2-diphenylpropane-1,3-diol structure
Product Name:2,2-diphenylpropane-1,3-diol
CAS No:5464-86-8
MF:C15H16O2
MW:228.286344528198
CID:942366
PubChem ID:410445
Update Time:2025-06-09

2,2-diphenylpropane-1,3-diol Chemical and Physical Properties

Names and Identifiers

    • 2,2-diphenylpropane-1,3-diol
    • 2,2-Diphenyl-1,3-propanediol
    • 1,3-Dihydroxy-2,2-diphenyl-propan
    • 2,2-di(phenyl)propane-1,3-diol
    • 2,2-diphenyl-1,3-propandiol
    • 2,2-Diphenyl-propan-1,3-diol
    • 2,2-diphenyl-propane-1,3-diol
    • AC1L8Z56
    • NDYJEAUUNHDJMC-UHFFFAOYSA-
    • NSC28824
    • SureCN561220
    • NSC-28824
    • DTXSID40328457
    • SCHEMBL561220
    • DA-04990
    • InChI=1/C15H16O2/c16-11-15(12-17,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2
    • 5464-86-8
    • Inchi: 1S/C15H16O2/c16-11-15(12-17,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2
    • InChI Key: NDYJEAUUNHDJMC-UHFFFAOYSA-N
    • SMILES: OCC(CO)(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 228.11508
  • Monoisotopic Mass: 228.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • PSA: 40.46

2,2-diphenylpropane-1,3-diol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019124942-1g
2,2-Diphenylpropane-1,3-diol
5464-86-8 97%
1g
$480.15 2023-09-01
Alichem
A019124942-5g
2,2-Diphenylpropane-1,3-diol
5464-86-8 97%
5g
$1783.96 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1609915-1g
2,2-Diphenylpropane-1,3-diol
5464-86-8 98%
1g
¥5863.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1609915-5g
2,2-Diphenylpropane-1,3-diol
5464-86-8 98%
5g
¥25620.00 2024-05-09
Crysdot LLC
CD12062481-1g
2,2-Diphenylpropane-1,3-diol
5464-86-8 95+%
1g
$465 2024-07-24
Crysdot LLC
CD12062481-5g
2,2-Diphenylpropane-1,3-diol
5464-86-8 95+%
5g
$1632 2024-07-24

2,2-diphenylpropane-1,3-diol Related Literature

Additional information on 2,2-diphenylpropane-1,3-diol

Chemical Profile of 2,2-diphenylpropane-1,3-diol (CAS No. 5464-86-8)

2,2-diphenylpropane-1,3-diol, identified by its Chemical Abstracts Service number CAS No. 5464-86-8, is a significant organic compound with a molecular structure featuring two phenyl groups attached to the second carbon atom of a propane chain, with hydroxyl (-OH) groups at the first and third positions. This compound has garnered attention in the chemical and pharmaceutical industries due to its unique structural properties and potential applications in synthetic chemistry and material science.

The molecular formula of 2,2-diphenylpropane-1,3-diol is C14H14O2, reflecting its composition of 14 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms. The presence of two aromatic rings (phenyl groups) linked by a saturated carbon chain makes this molecule an interesting candidate for further functionalization and derivatization. The hydroxyl groups introduce polarity to the molecule, enhancing its solubility in polar solvents and making it a versatile intermediate in organic synthesis.

In recent years, 2,2-diphenylpropane-1,3-diol has been explored for its potential applications in pharmaceutical research. Its rigid aromatic structure and hydroxyl functionality make it a valuable precursor for the synthesis of more complex molecules. For instance, researchers have investigated its use in the development of novel ligands for metal-organic frameworks (MOFs) and as a building block for polymeric materials with enhanced thermal stability and mechanical strength.

The compound's reactivity is primarily governed by its hydroxyl groups, which can participate in various chemical reactions such as esterification, etherification, and oxidation. These reactions are crucial in pharmaceutical synthesis, where modifying the hydroxyl groups can lead to the development of new drug candidates with improved pharmacokinetic properties. Additionally, the phenyl rings provide opportunities for further functionalization through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Recent studies have highlighted the role of 2,2-diphenylpropane-1,3-diol in the synthesis of biodegradable polymers. Its structural motif is reminiscent of bisphenol A (BPA), a well-known monomer used in polycarbonate plastics. However, unlike BPA, 2,2-diphenylpropane-1,3-diol does not exhibit estrogenic activity, making it a safer alternative for polymer applications. Researchers are exploring its potential use in creating sustainable materials that balance performance with environmental safety.

The pharmaceutical industry has also shown interest in 2,2-diphenylpropane-1,3-diol as a scaffold for drug discovery. Its ability to form stable complexes with metal ions has led to investigations into its use as a chelating agent in anticancer therapies. By binding to metal ions such as platinum or ruthenium, this compound could enhance the efficacy of existing chemotherapeutic agents while reducing side effects. Preliminary computational studies suggest that modifications to the phenyl rings could further optimize its binding affinity and selectivity.

In material science, 2,2-diphenylpropane-1,3-diol has been employed as an intermediate in the synthesis of liquid crystals and high-performance coatings. Its rigid structure and polar hydroxyl groups contribute to the formation of ordered molecular arrangements necessary for liquid crystal applications. Furthermore, its thermal stability makes it suitable for protective coatings that require resistance to high temperatures and mechanical stress.

The synthesis of CAS No. 5464-86-8 typically involves multi-step organic reactions starting from benzene derivatives or acetylene-based precursors. Advanced synthetic methodologies have been developed to improve yield and purity while minimizing waste generation. Catalytic processes play a crucial role in these syntheses, often employing transition metals such as palladium or copper to facilitate key transformations efficiently.

The analytical characterization of 2,2-diphenylpropane-1,3-diol relies on modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed insights into the molecular structure and purity of the compound. Additionally, chromatographic techniques like high-performance liquid chromatography (HPLC) are used for purification and quantitative analysis.

Future research directions for CAS No. 5464-86-8 include exploring its role in green chemistry initiatives. By developing sustainable synthetic routes and applications that minimize environmental impact, this compound could contribute to more eco-friendly practices across multiple industries. Collaborative efforts between academia and industry are essential to translate laboratory findings into commercially viable products that align with global sustainability goals.

In conclusion,CAS No. 5464-86-8 represents a versatile organic compound with broad applications in pharmaceuticals,materials science,and polymer chemistry.Leveraging its unique structural features through innovative synthetic strategies will continue to drive advancements across these fields.Scientific communities worldwide are actively engaged in unraveling its potential while adhering to rigorous safety standards.

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD